

positional isomer comparison

fluoroamphetamines pharmacological effects

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Compound Focus: 2-Fluoroamphetamine

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Comparative Overview of Fluoroamphetamines

Compound	Primary Mechanism of Action	Subjective Effects Profile	Key Quantitative Data	Toxicity & Health Risks
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| **2-Fluoroamphetamine (2-FA)** [1] [2] | Presumed dopamine & norepinephrine releaser (limited data) [2]. | Primarily stimulant; functional, euphoric at high doses [2]. | - **LD₅₀ (mouse, i.p.):** 100 mg/kg [1].

- **Common Dose (Oral):** 15-30 mg [2]. | - Risks typical of stimulants: tachycardia, hypertension [2].
- Limited safety data available [2]. | | **3-Fluoroamphetamine (3-FA)** [3] | Dopamine/Norepinephrine releaser; selective over serotonin [3]. | Stimulant with mild entactogenic effects [3]. | - **Half-life (Rat):** ~90 minutes [3].
- **Duration (Human):** 2-3 hours [3]. | - Moderate addiction liability [3].
- Robust psychomotor and reinforcing properties in rodents [4]. | | **4-Fluoroamphetamine (4-FA)** [5] [6] [7] | Serotonin, Dopamine, Norepinephrine releaser/reuptake inhibitor [5]. | Mixed stimulant and entactogenic ("MDMA-like") [5]. | - **LD₅₀ (mouse, i.p.):** 46 mg/kg [5].
- **EC₅₀ (DA release):** 200 nM; (NE reuptake): 37 nM [5].
- **Half-life (Human):** ~6-8 hours (estimated from serum concentrations) [7]. | - **Cardiovascular:** Significant hypertension, tachycardia, severe complications (cardiomyopathy, cerebral hemorrhage) [6] [7].
- **Acute Effects:** High incidence of headache and hypertension in emergency department presentations [6]. | | **4-Fluoromethamphetamine (4-FMA)** [8] | Similar to methamphetamine; limited

specific data. | Stimulant; limited user reports available. | - **CYP450 inhibitor:** Reduces metabolism of co-ingested methamphetamine, increasing its potency and duration [8]. | - Increased systemic toxicity from drug interactions [8].

- Limited toxicology data. |

Experimental Data and Methodologies

The data in the table is supported by several key experimental approaches:

- **Self-Administration & Conditioned Place Preference (CPP):** These tests measure a drug's rewarding and reinforcing effects. A study on 3-FMA showed that it supports self-administration in rats and reinstates drug-seeking behavior, indicating a high abuse potential [4].
- **Human Laboratory Studies:** A Phase 1 clinical trial administered 100 mg of 4-FA to healthy volunteers. Safety was monitored via continuous ambulatory measurement of ECG and vital signs, while neurocognitive function and subjective effects were assessed using standardized psychological batteries [7].
- **Clinical Retrospective Studies:** A 5-year retrospective analysis of emergency department patients compared clinical presentations of 4-FA, MDMA, and amphetamine intoxications. Data on cardiovascular symptoms, complications, and vital parameters were extracted from medical charts [6].
- **Neurotransmitter Release Assays:** In vitro studies using rat brain synaptosomes determine a compound's potency (EC_{50}) for releasing neurotransmitters like dopamine, norepinephrine, and serotonin. This methodology provides the specific potency data for 4-FA [5].

Pharmacological Mechanisms Visualization

The primary mechanism of action for these substances involves interactions with monoaminergic transporters in the brain. The following diagram illustrates this complex signaling pathway.

The diagram shows that fluoroamphetamines enter the neuron primarily through monoamine transporters (DAT, SERT, NET). Once inside, they disrupt normal neurotransmitter signaling in three key ways: **1)** they are taken up into synaptic vesicles by VMAT-2, displacing neurotransmitters; **2)** they inhibit the function of MAO, an enzyme that breaks down excess neurotransmitters; and **3)** they force transporters into a "reverse transport" mode, flooding the synapse with monoamines. This leads to dramatically increased neurotransmitter levels and excessive postsynaptic receptor activation.

Key Conclusions for Research

- **Structural Differences Dictate Profile:** A core finding is that the position of the fluorine atom significantly alters the substance's effects. 2-FA and 3-FA are more purely stimulant, while 4-FA has a distinct serotonergic, entactogenic component [3] [5] [2].
- **4-FA Presents Significant Clinical Risk:** Human data highlights that 4-FA is not a "lighter" alternative to MDMA. It causes pronounced and sustained cardiovascular stress, linked to serious adverse events, warranting significant caution [6] [7].
- **Abuse Potential is Evident:** Preclinical data for 3-FMA and 3-FA confirm these compounds have robust rewarding and reinforcing properties, indicating a tangible risk for compulsive use and addiction in humans [3] [4].

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